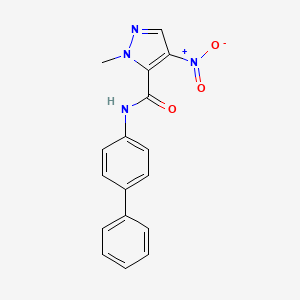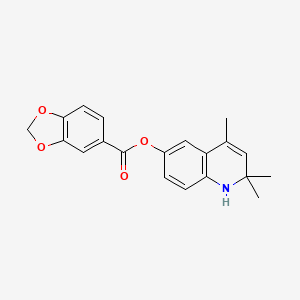![molecular formula C18H23N5O2 B5564975 2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5564975.png)
2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol, commonly known as AMPEA, is a chemical compound that belongs to the family of pyrimidine derivatives. It is a potent AMPA receptor agonist and has been extensively studied for its potential therapeutic applications in various neurological disorders.
Applications De Recherche Scientifique
Catalytic Reactions and Organic Synthesis
2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol plays a crucial role in catalytic reactions and the synthesis of heterocyclic compounds, which are foundational in developing pharmaceuticals and agrochemicals. Its application in catalytic C–C coupling reactions demonstrates its utility in constructing chiral molecules, a critical aspect of drug synthesis. The work by Thomas H. West elaborates on using ethanol, including derivatives similar to the compound , in enantioselective catalysis to produce high-value chiral alcohols, showcasing the compound's potential in synthesizing complex, biologically active molecules (West, 2021).
Synthesis of Heterocyclic Compounds
The compound's involvement in the synthesis of tetrahydropyrimidin‐2‐thiones via ZnCl2 promoted reactions illustrates its contribution to creating functionalized heterocyclic systems. These systems are valuable for their diverse biological activities and applications in medicinal chemistry (Zhenming Liu et al., 2014). Similarly, the synthesis of highly substituted piperidines underlines the compound's role in producing complex structures that are prevalent in many biologically active molecules (S. Sajadikhah et al., 2012).
Coordination and Supramolecular Chemistry
The compound's application extends to coordination and supramolecular chemistry, where it serves as a building block for complex structures. An example is the synthesis of novel bifunctional organic ligands, which play a significant role in constructing metal-organic frameworks and catalytic systems. The versatility of these ligands in binding to various metal ions demonstrates the compound's potential in materials science and catalysis (C. Cheadle et al., 2013).
Implications in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound contribute to the development of novel therapeutic agents. For instance, compounds incorporating elements of its structure have been explored as potent inhibitors in various pharmacological targets, indicating the compound's relevance in designing new drugs (Masaki Meguro et al., 2017).
Propriétés
IUPAC Name |
(2-anilinopyrimidin-5-yl)-[3-(2-hydroxyethyl)-4-methylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22-8-9-23(13-16(22)7-10-24)17(25)14-11-19-18(20-12-14)21-15-5-3-2-4-6-15/h2-6,11-12,16,24H,7-10,13H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIIXWINMICAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


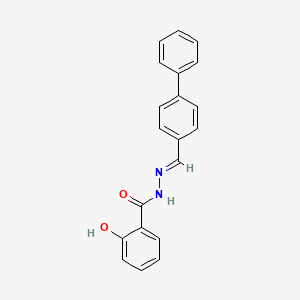
![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5564912.png)
![8-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564916.png)

![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)
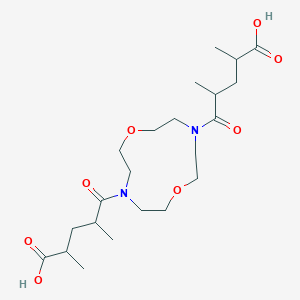
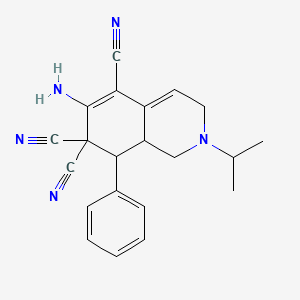
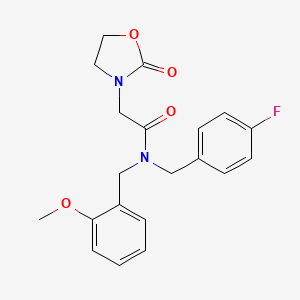
![N-(2-furylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5564954.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564966.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(trifluoromethyl)phenyl]amino}methylene)-4-nitrobenzenesulfonamide](/img/structure/B5564970.png)
